1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
1H-pyrrolo[2,3-b]pyridin-4-ol is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- A study by Murthy et al. (2017) detailed the synthesis and characterization of a related compound, "4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one." This compound was synthesized using a reduction reaction and characterized using various techniques, including X-ray diffraction, NMR, and mass spectrometry. The study also explored its charge transfer, molecular stability, and potential in non-linear optics.
Synthetic Routes :
- Thibault et al. (2003) described two synthetic routes for "4-fluoro-1H-pyrrolo[2,3-b]pyridine," derived from 1H-pyrrolo[2,3-b]pyridine N-oxide, using regioselective fluorination. This demonstrates the compound's versatility and potential for modification (Thibault et al., 2003).
Development of Novel Derivatives :
- Vilches-Herrera et al. (2013) developed an efficient route to synthesize novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, incorporating tetrahedral fragments. This method offers potential for creating diverse derivatives with specific structural features (Vilches-Herrera et al., 2013).
Phosphodiesterase Inhibition :
- A study by Vadukoot et al. (2020) synthesized 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as inhibitors of phosphodiesterase 4B (PDE4B). This suggests their potential use in treating CNS diseases (Vadukoot et al., 2020).
C-Met Inhibitors :
- Liu et al. (2016) designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors. These compounds displayed strong kinase inhibition and potential for treating certain cancers (Liu et al., 2016).
Antitumor Activity :
- Carbone et al. (2013) synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as analogues of nortopsentin, showing promising antitumor activity in mesothelioma models (Carbone et al., 2013).
Aqueous Solubility and Antiproliferative Agents :
- Zafar et al. (2018) investigated improving the water solubility of thieno[2,3-b]pyridines, which are antiproliferatives. They achieved this by substituting sulfur with nitrogen, creating a 1H-pyrrolo[2,3-b]pyridine core structure, enhancing solubility and demonstrating the importance of structural modifications (Zafar et al., 2018).
DNA Binding Properties :
- Singla et al. (2016) synthesized pyrrolo[2,3‐b]pyridine derivatives and evaluated their binding properties with calf thymus DNA. This study highlights the compound's potential in DNA interaction studies (Singla et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridin-4-ol, is the Rho kinase (ROCK) . ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell migration, proliferation, and apoptosis .
Mode of Action
4-Hydroxy-7-azaindole interacts with its target, ROCK, by inhibiting its kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream targets of ROCK, thereby altering their function .
Biochemical Pathways
The inhibition of ROCK affects several biochemical pathways. One of the key pathways is the RhoA/ROCK pathway , which is involved in cell migration, proliferation, and apoptosis . By inhibiting ROCK, 4-Hydroxy-7-azaindole can disrupt these processes, leading to potential therapeutic effects .
Result of Action
The inhibition of ROCK by 4-Hydroxy-7-azaindole can lead to various molecular and cellular effects. For instance, it can inhibit cell proliferation and induce apoptosis . Additionally, it can significantly inhibit the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-7-azaindole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of 4-Hydroxy-7-azaindole is with tyrosine protein kinase SRC, where it acts as an inhibitor . This interaction is significant because tyrosine kinases are involved in various cellular processes, including cell growth, differentiation, and metabolism. By inhibiting SRC, 4-Hydroxy-7-azaindole can modulate these processes, making it a potential candidate for cancer therapy.
Additionally, 4-Hydroxy-7-azaindole has been shown to interact with the ATP-binding domain of certain proteins, which can affect their activity and function . This interaction is particularly important in the context of kinase inhibitors, as it can lead to the development of new therapeutic agents targeting specific kinases involved in disease pathways.
Cellular Effects
The effects of 4-Hydroxy-7-azaindole on various types of cells and cellular processes are profound. In cancer cells, such as the MCF-7 breast cancer cell line, 4-Hydroxy-7-azaindole exhibits antiproliferative activity . This means that it can inhibit the growth and proliferation of cancer cells, making it a promising compound for cancer treatment. The compound also affects cell signaling pathways by inhibiting tyrosine protein kinase SRC, which plays a role in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-7-azaindole involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of tyrosine protein kinase SRC by binding to its active site . This binding prevents the phosphorylation of downstream targets, thereby inhibiting the signaling pathways that promote cell growth and proliferation.
Additionally, 4-Hydroxy-7-azaindole can bind to the ATP-binding domain of certain proteins, affecting their activity and function . This interaction can lead to the inhibition of kinase activity, which is crucial for the development of kinase inhibitors as therapeutic agents. The compound may also induce changes in gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7-azaindole can change over time. The compound exhibits good stability and solubility in common organic solvents, which is essential for its use in biochemical assays . Its stability and activity may be affected by factors such as temperature, pH, and exposure to light.
Long-term studies have shown that 4-Hydroxy-7-azaindole can have sustained effects on cellular function, particularly in cancer cells. For example, prolonged exposure to the compound can lead to a significant reduction in cell proliferation and an increase in apoptosis, or programmed cell death . These effects are crucial for understanding the potential therapeutic applications of 4-Hydroxy-7-azaindole and optimizing its use in drug development.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-7-azaindole vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on cancer cells, with higher doses leading to greater inhibition of cell proliferation and increased apoptosis . At very high doses, 4-Hydroxy-7-azaindole may exhibit toxic or adverse effects, such as damage to healthy tissues and organs.
In animal models, the compound has been shown to reduce tumor growth and metastasis at therapeutic doses, making it a promising candidate for cancer treatment . Careful consideration of the dosage is essential to minimize potential side effects and ensure the safety and efficacy of the compound.
Metabolic Pathways
4-Hydroxy-7-azaindole is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key interactions is with tyrosine protein kinase SRC, where it acts as an inhibitor . This interaction affects the phosphorylation of downstream targets, influencing various cellular processes such as cell growth, differentiation, and metabolism.
Additionally, 4-Hydroxy-7-azaindole may interact with other enzymes involved in metabolic pathways, altering the levels of metabolites and affecting metabolic flux . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Hydroxy-7-azaindole within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . For example, 4-Hydroxy-7-azaindole may be transported into the cell via specific transporters and then distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of 4-Hydroxy-7-azaindole is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Hydroxy-7-azaindole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression.
Properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIGMDXJXKDZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505539 | |
Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-02-3, 1076197-59-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74420-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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